molecular formula C22H24N2O3 B2545787 N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide CAS No. 1005305-61-2

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide

Cat. No.: B2545787
CAS No.: 1005305-61-2
M. Wt: 364.445
InChI Key: CKAXPXSHNTUIQF-UHFFFAOYSA-N
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Description

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide is a useful research compound. Its molecular formula is C22H24N2O3 and its molecular weight is 364.445. The purity is usually 95%.
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Scientific Research Applications

Structural Aspects and Properties

Research into the structural aspects and properties of amide-containing isoquinoline derivatives, such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide, has been conducted to understand their gel formation capabilities and crystal structures. These studies highlight the importance of molecular structure in determining the physical properties and potential applications of these compounds in materials science and molecular engineering (Karmakar, Sarma, & Baruah, 2007).

Synthesis of Constrained Derivatives

The synthesis of constrained derivatives like 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives showcases innovative approaches in organic synthesis. These compounds represent a novel class of molecules with potential applications in medicinal chemistry and drug development (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).

Cyclization Techniques and Derivatives Synthesis

Research into cyclization techniques has led to the development of various pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives. Such studies are crucial for advancing synthetic methodologies that can be applied in the synthesis of complex molecules for pharmaceutical research (Lu & Shi, 2007).

Antiproliferative Activities

The synthesis and evaluation of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives for their antiproliferative activities against various human cancer cell lines highlight the therapeutic potential of such compounds. This area of research is indicative of the ongoing efforts to discover new anticancer agents (Chen et al., 2013).

Siderophore Activity

Studies on the synthesis of siderophore-like peptides derived from N5-acetyl-N5-hydroxy-L-ornithine and their growth-promoting ability in microbial iron-transport systems demonstrate the application of these compounds in addressing microbial growth and development. Such research contributes to the understanding of microbial nutrition and may have applications in agriculture and biotechnology (Dolence, Lin, Miller, & Payne, 1991).

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-15-4-9-19(10-5-15)27-14-21(25)23-18-8-11-20-17(13-18)3-2-12-24(20)22(26)16-6-7-16/h4-5,8-11,13,16H,2-3,6-7,12,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAXPXSHNTUIQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.